molecular formula C24H18FN3 B2640179 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-97-1

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2640179
CAS RN: 866727-97-1
M. Wt: 367.427
InChI Key: MRTMPCPRQZMLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazolo[4,3-c]quinoline chemical family. It is a complex organic compound that is part of a larger class of compounds known as quinolines .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has focused on exploring synthetic routes and analyzing their structural properties. For instance, Coutts and El-Hawari detailed the preparation and characteristics of derivatives of 2-pyrazolin-5-one, providing a foundation for the synthesis of complex spiro compounds, which are crucial for developing novel pharmaceuticals and materials (Coutts & El-Hawari, 1977). Similarly, another study on the synthesis and anticancer evaluation of novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines via Povarov reaction highlights the potential of structurally related compounds in medicinal chemistry (Kantevari et al., 2011).

Antimicrobial and Antifungal Activities

The exploration of the antimicrobial and antifungal properties of compounds with the pyrazolo[4,3-c]quinoline core has led to significant findings. For example, a study on benzimidazole–quinolone hybrids showcased potent antibacterial and antifungal activities, particularly against drug-resistant strains of Pseudomonas aeruginosa (Wang et al., 2018). This highlights the potential of compounds related to this compound in addressing challenges of antibiotic resistance.

Application in Organic Light-Emitting Diodes (OLEDs)

Compounds structurally similar to this compound have been researched for their application in OLEDs due to their high fluorescence intensity. A study demonstrated the regioselective synthesis of 1H-pyrazolo[3,4-b]quinolines, highlighting the influence of fluorine-containing substituents on the properties crucial for OLED performance (Szlachcic et al., 2017).

Cancer Research

In the realm of cancer research, the synthesis of anticancer micro-medicine based on quinoline and chitosan with pH responsive release performance has been studied, indicating a promising avenue for chemotherapy of oral cancer. The pH-sensitive encapsulation and targeted release capabilities of these compounds underscore their potential in precision medicine (Tian et al., 2018).

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-11-12-22-19(13-16)24-20(23(26-27-24)17-7-3-2-4-8-17)15-28(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTMPCPRQZMLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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